molecular formula C9H8Cl2O B2592378 Benzoyl chloride, 2-(2-chloroethyl)- CAS No. 7274-47-7

Benzoyl chloride, 2-(2-chloroethyl)-

Cat. No. B2592378
CAS RN: 7274-47-7
M. Wt: 203.06
InChI Key: PKRRIFLRGGRFQO-UHFFFAOYSA-N
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Description

“Benzoyl chloride, 2-(2-chloroethyl)-” is a chemical compound used as a pharmaceutical intermediate . It consists of a benzene ring with an acyl chloride substituent . The molecular formula is C9H8Cl2O .


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzoyl chloride, 2-(2-chloroethyl)-” were not found in the retrieved sources, benzene derivatives like this often undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“Benzoyl chloride, 2-(2-chloroethyl)-” is a colorless, fuming liquid . It has a molecular weight of 175.012 .

Scientific Research Applications

Synthesis of Benzyl 2-Chloroethyl Ethers

Specific Scientific Field

Organic Chemistry, Insecticide Research

Summary of the Application

Benzyl 2-chloroethyl ethers are synthesized for use in insecticide screening tests . This method is limited to the synthesis of ethers which possess a partially deactivated nucleus .

Methods of Application or Experimental Procedures

The solvolysis reaction between benzyl chlorides and ethylene chlorohydrin is employed for the synthesis . This reaction is complete after heating under reflux for 24 to 48 hours .

Results or Outcomes

The reaction between benzyl halides and ethylene chlorohydrin to form benzyl 2-chloroethyl ethers was found to be of preparative value though of limited scope .

Component of Ionic Liquids

Specific Scientific Field

Green Chemistry, Catalysis

Summary of the Application

DABCO (1,4-diazabicyclo[2.2.2]octane), a compound related to benzoyl chloride, 2-(2-chloroethyl)-, is used as a component of ionic liquids . These ionic liquids have found numerous practical applications as environmentally benign media for many important organic reactions .

Methods of Application or Experimental Procedures

DABCO serves as a convenient component for designing both types of ionic liquids . For example, DAIL is a catalyst on the basis of DABCO, representing an acidic polyelectrolyte, which was obtained by a condensation of 1,4-dichlorobutane and DABCO in ethylene glycol .

Results or Outcomes

Several ionic liquids have been employed as catalysts for a wide variety of synthetic processes . Acidic ionic liquids are suitable for Friedel–Crafts acylation, etherification, ether cleavage; basic ionic liquids have found use in Knoevenagel, Claisen–Schmidt, and other reactions .

Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

Specific Scientific Field

Pharmaceutical Chemistry, Drug Development

Summary of the Application

A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) . This compound is known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .

Methods of Application or Experimental Procedures

The synthesis of 3-CH2Cl involves a chemical reaction in the benzoyl chloride group . The reaction results in the formation of another compound which is more electrophilic than the first compound .

Results or Outcomes

Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for new drug development .

Friedel-Crafts Acylation

Specific Scientific Field

Organic Chemistry, Catalysis

Summary of the Application

Benzoyl chloride, a compound related to Benzoyl chloride, 2-(2-chloroethyl)-, is used in Friedel-Crafts acylation . This reaction is a method used to synthesize aryl ketones .

Methods of Application or Experimental Procedures

The reaction involves the acylation of benzene derivatives using various catalysts . The most efficient catalyst used affords quantitative conversion of benzoyl chloride and anisole to methoxybenzophenone within 1 hour .

Results or Outcomes

The reaction performed in the molecular solvents CH. 3. CN and CH. 2 resulted in a product ratio (o / p) of 4/96 .

Synthesis of 2-Chloroethyl Benzoate

Specific Scientific Field

Organic Chemistry, Drug Synthesis

Summary of the Application

2-Chloroethyl benzoate is synthesized for use in various organic reactions . This compound is a key intermediate in the synthesis of many pharmaceuticals .

Methods of Application or Experimental Procedures

The synthesis involves a reaction between ethylene chlorohydrin and benzoyl chloride . The reaction is complete after heating gently with a low flame until the reaction starts .

Results or Outcomes

The reaction between ethylene chlorohydrin and benzoyl chloride results in the formation of 2-chloroethyl benzoate .

Component of Ionic Liquids

Summary of the Application

DABCO, a compound related to Benzoyl chloride, 2-(2-chloroethyl)-, is used as a component of ionic liquids . These ionic liquids have found numerous practical applications as environmentally benign media for many important organic reactions .

Safety And Hazards

This compound is combustible and may be corrosive to metals . It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . It causes serious eye damage and is toxic if inhaled . It may cause respiratory irritation and may cause drowsiness or dizziness .

properties

IUPAC Name

2-(2-chloroethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRIFLRGGRFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)benzoyl chloride

CAS RN

7274-47-7
Record name 2-(2-chloroethyl)benzoyl chloride
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